Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate
Description
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate (CAS: 1071401-15-4) is a synthetic β-amino ester derivative characterized by a tertiary amine group substituted with a 2-methoxyethyl and methyl moiety. Its molecular formula is inferred as C₉H₁₉NO₃ based on structural analysis, with a molecular weight of 201.26 g/mol. This compound is primarily utilized in pharmaceutical and organic synthesis as a precursor for bioactive molecules, owing to its versatile amine and ester functionalities. Its synthesis typically involves Michael addition reactions between methyl acrylate and substituted amines, followed by hydrazinolysis or nucleophilic substitutions, as observed in analogous pathways .
Properties
IUPAC Name |
methyl 3-[2-methoxyethyl(methyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-9(6-7-11-2)5-4-8(10)12-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWRGUHDMJJGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate typically involves the reaction of 3-aminopropanoic acid with 2-methoxyethanol and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound
Biological Activity
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate, with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol, is an organic compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Chemical Formula: C₈H₁₇NO₃
- Molecular Weight: 175.23 g/mol
- CAS Number: 1071401-15-4
The compound features a propanoate backbone with a methoxyethyl and methyl amino group, contributing to its unique reactivity and biological properties.
This compound exhibits biological activity primarily through its interaction with specific biological targets. The mechanism of action is believed to involve:
- Alkylation: The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, which may alter their function.
- Receptor Modulation: It may interact with various receptors, potentially influencing signaling pathways related to neurotransmission or cellular metabolism.
Biological Activities
Research indicates several potential biological activities for this compound:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cytotoxicity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects: There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Cytotoxicity in Cancer Cells
In a recent investigation involving human cancer cell lines (e.g., HeLa, MCF-7), this compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential for further development in cancer therapy .
Neuroprotective Effects
A study exploring the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress indicated that it significantly reduced cell death and reactive oxygen species (ROS) levels. This suggests that this compound may have applications in treating neurodegenerative diseases .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues, focusing on substituent variations and their impact on physicochemical properties:
*Calculated using ChemDraw/BioByte ClogP. †Estimated values for illustrative comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
